molecular formula C11H15ClO B12836961 4-(tert-Butyl)-1-chloro-2-methoxybenzene

4-(tert-Butyl)-1-chloro-2-methoxybenzene

Cat. No.: B12836961
M. Wt: 198.69 g/mol
InChI Key: ZCNKXUBCQHNANT-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-1-chloro-2-methoxybenzene is an organic compound characterized by the presence of a tert-butyl group, a chlorine atom, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)-1-chloro-2-methoxybenzene typically involves the alkylation of 1-chloro-2-methoxybenzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

1-chloro-2-methoxybenzene+tert-butyl chlorideAlCl3This compound\text{1-chloro-2-methoxybenzene} + \text{tert-butyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} 1-chloro-2-methoxybenzene+tert-butyl chlorideAlCl3​​this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed.

Chemical Reactions Analysis

Types of Reactions: 4-(tert-Butyl)-1-chloro-2-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom or to convert the methoxy group to a hydroxyl group.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) with a palladium catalyst.

Major Products:

    Substitution: 4-(tert-Butyl)-2-methoxyphenol (if hydroxide is the nucleophile).

    Oxidation: 4-(tert-Butyl)-2-methoxybenzoic acid.

    Reduction: 4-(tert-Butyl)-2-methoxybenzene.

Scientific Research Applications

4-(tert-Butyl)-1-chloro-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-1-chloro-2-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and specificity. The chlorine and methoxy groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

    4-tert-Butylphenol: Similar structure but lacks the chlorine and methoxy groups.

    4-tert-Butylcatechol: Contains hydroxyl groups instead of chlorine and methoxy groups.

    4-tert-Butylbenzoic acid: Contains a carboxyl group instead of chlorine and methoxy groups.

Uniqueness: 4-(tert-Butyl)-1-chloro-2-methoxybenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the tert-butyl group provides steric hindrance, while the chlorine and methoxy groups offer additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

4-tert-butyl-1-chloro-2-methoxybenzene

InChI

InChI=1S/C11H15ClO/c1-11(2,3)8-5-6-9(12)10(7-8)13-4/h5-7H,1-4H3

InChI Key

ZCNKXUBCQHNANT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)Cl)OC

Origin of Product

United States

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